molecular formula C11H12FNO B2402167 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde CAS No. 867205-19-4

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B2402167
CAS No.: 867205-19-4
M. Wt: 193.221
InChI Key: GCJAQWVHRQAPGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can affect various biological pathways, making it useful in studying protein functions and interactions .

Comparison with Similar Compounds

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

    2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde: Similar structure but with the pyrrolidine group at a different position.

    2-Fluoro-6-morpholin-4-ylbenzaldehyde: Similar structure but with a morpholine group instead of pyrrolidine.

    2-Fluoro-6-piperidin-1-ylbenzaldehyde: Similar structure but with a piperidine group instead of pyrrolidine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents .

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJAQWVHRQAPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327228
Record name 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

867205-19-4
Record name 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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